molecular formula C10H8Cl2O2 B587551 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone CAS No. 1391052-21-3

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone

Cat. No.: B587551
CAS No.: 1391052-21-3
M. Wt: 231.072
InChI Key: YHTROQXRSKLDQS-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone is a chemical compound characterized by a furanone ring substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable furanone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuran structure.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted furanones, carboxylic acids, and dihydrofuran derivatives.

Scientific Research Applications

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenylacetic acid
  • 2,3-Dichlorophenylhydrazine
  • 2,3-Dichlorophenylpiperazine

Uniqueness

What sets 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone apart from similar compounds is its unique furanone ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific chemical properties.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-7-3-1-2-6(10(7)12)8-4-5-9(13)14-8/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTROQXRSKLDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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